molecular formula C16H18F3N7 B10931137 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10931137
M. Wt: 365.36 g/mol
InChI Key: FARUKXIOUPKKJZ-UHFFFAOYSA-N
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Description

N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound characterized by its unique structure, which includes pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyrimidines, which undergo a series of reactions such as alkylation, amination, and condensation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the product.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYLAMINE
  • 3,5-DIMETHYL-1H-PYRAZOL-4-AMINE

Uniqueness

N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

Molecular Formula

C16H18F3N7

Molecular Weight

365.36 g/mol

IUPAC Name

4-(1,3-dimethylpyrazol-4-yl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H18F3N7/c1-9-5-11(26(4)23-9)7-20-15-21-13(6-14(22-15)16(17,18)19)12-8-25(3)24-10(12)2/h5-6,8H,7H2,1-4H3,(H,20,21,22)

InChI Key

FARUKXIOUPKKJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3C)C)C

Origin of Product

United States

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